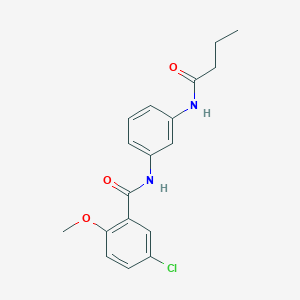![molecular formula C16H17NO7S B245161 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as DASPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In cardiovascular cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress by increasing antioxidant enzymes. In neuronal cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces neuronal damage by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its potential use in various scientific research applications. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been found to have low toxicity levels, making it a safer option for research studies. However, one limitation of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, including exploring its potential use in combination with other drugs for cancer treatment, investigating its effects on other cardiovascular diseases, and further understanding its mechanism of action in neuronal cells. Additionally, research can be conducted to improve the solubility of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in water, making it easier to use in lab experiments.
In conclusion, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is a promising chemical compound that has potential use in various scientific research applications. Its mechanism of action and biochemical and physiological effects make it an interesting subject for further research. With continued research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid may prove to be a valuable tool in the fight against cancer, cardiovascular disease, and neurological disorders.
Métodos De Síntesis
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzenesulfonyl)aniline. This compound is then reacted with sodium hydroxide and 4-chlorophenoxyacetic acid to form (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid.
Aplicaciones Científicas De Investigación
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neuroscience research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Propiedades
Fórmula molecular |
C16H17NO7S |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-7-8-14(23-2)15(9-13)25(20,21)17-11-3-5-12(6-4-11)24-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
Clave InChI |
VOGLYNZFYACBFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)

![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![4-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245095.png)
![3-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245096.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B245101.png)